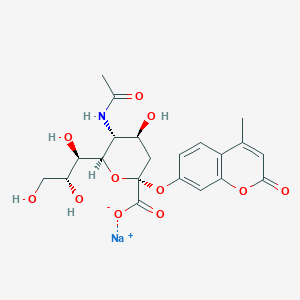

2'-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt is a synthetic fluorometric substrate that mimics the naturally occurring neuraminidase enzyme substrate. This compound is widely used in biochemical assays to measure neuraminidase activity due to its ability to produce a fluorescent signal upon enzymatic cleavage .

Mechanism of Action

Target of Action

The primary target of the compound 2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt is the enzyme neuraminidase . Neuraminidase is an enzyme that cleaves sialic acid residues from glycoproteins and is required for the process of viral replication in influenza viruses .

Mode of Action

The compound acts as a synthetic fluorometric substrate that mimics the naturally occurring neuraminidase enzyme substrate . When the compound is cleaved by neuraminidases, it releases the fluorescence moiety 4-methylumbelliferone (4-MU), which can be measured fluorometrically .

Biochemical Pathways

The compound is involved in the biochemical pathway of neuraminidase activity. By acting as a substrate for neuraminidase, it plays a role in the study of the molecular mechanisms of drugs like aspirin and celecoxib that target mammalian neuraminidase-1 .

Pharmacokinetics

Its solubility in water is reported to be 50 mg/ml , which could influence its bioavailability.

Result of Action

The cleavage of the compound by neuraminidases results in the release of 4-methylumbelliferone (4-MU), a fluorescent product . This fluorescence can be measured and used to quantify neuraminidase activity, providing a useful tool for studying the effects of neuraminidase inhibitors.

Action Environment

The action of the compound can be influenced by environmental factors such as pH. For instance, the fluorescence of the product 4-MU is measured at specific pH levels . Additionally, the compound’s stability may be affected by storage conditions, as it is recommended to be stored at a temperature of -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt typically involves the coupling of 4-methylumbelliferone with N-acetylneuraminic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a high level of purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized to maximize yield and minimize impurities. The final product is often provided as a hydrate to ensure stability during storage and handling .

Chemical Reactions Analysis

Types of Reactions: 2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt primarily undergoes hydrolysis reactions catalyzed by neuraminidase enzymes. This hydrolysis results in the release of 4-methylumbelliferone, which can be detected fluorometrically .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of neuraminidase enzymes and is carried out in buffered solutions at specific pH levels to ensure optimal enzyme activity. Common buffers used include phosphate-buffered saline (PBS) and glycine buffer .

Major Products: The major product formed from the hydrolysis of 2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt is 4-methylumbelliferone, a fluorescent compound that can be easily quantified using fluorescence spectroscopy .

Scientific Research Applications

2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt is extensively used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is in the development of assays to measure neuraminidase activity, which is crucial for studying viral infections, such as influenza, and for screening potential neuraminidase inhibitors .

In addition to its use in virology, this compound is also employed in the study of mammalian neuraminidases, which play important roles in cellular processes such as cell signaling and glycoprotein metabolism .

Comparison with Similar Compounds

Similar Compounds:

- 4-Methylumbelliferyl-beta-D-galactopyranoside

- 4-Methylumbelliferyl-beta-D-glucuronide

- 4-Methylumbelliferyl-beta-D-glucopyranoside

Uniqueness: What sets 2’-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt apart from similar compounds is its specific application as a substrate for neuraminidase enzymes. While other 4-methylumbelliferyl derivatives are used to study different glycosidases, this compound is uniquely suited for neuraminidase assays due to its structural similarity to the natural substrate of these enzymes .

Biological Activity

2'-(4-Methylumbelliferyl)-alpha-D-N-acetylneuraminic acid, sodium salt (commonly referred to as 4-MU-NANA) is a synthetic derivative of neuraminic acid, which serves as a substrate for neuraminidase enzymes. Its biological activity is primarily linked to its role in enzymatic assays for detecting neuraminidase activity, a critical enzyme involved in various physiological and pathological processes.

- Molecular Formula : C21H24NNaO11

- Molecular Weight : 489.42 g/mol

- Solubility : Soluble in water (50 mg/mL)

4-MU-NANA is hydrolyzed by neuraminidase, yielding N-acetylneuraminic acid and 4-methylumbelliferone, which is fluorescent and can be quantitatively measured. This reaction is crucial for assessing neuraminidase activity in various biological samples, including those from patients with specific disorders such as sialidosis .

Enzymatic Assays

4-MU-NANA is widely utilized in enzymatic assays to measure neuraminidase activity due to its high sensitivity and specificity. The fluorescence emitted upon hydrolysis allows for the detection of even minimal amounts of the enzyme, making it invaluable in clinical diagnostics .

Case Studies and Research Findings

- Neuraminidase Deficiency Detection :

- Cancer Research :

- Influenza Virus Studies :

Comparative Data Table

| Parameter | 4-MU-NANA | Other Neuraminic Acid Derivatives |

|---|---|---|

| Fluorescence Detection | Yes | Varies |

| Sensitivity | High | Moderate to High |

| Clinical Applications | Neuraminidase activity assay | Limited |

| Research Use | Antiviral screening, cancer diagnostics | Enzyme characterization |

Properties

IUPAC Name |

sodium;(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO11.Na/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);/q;+1/p-1/t13-,14+,17+,18+,19+,21-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNXBDLJYKMDAI-BUIQBYSTSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24NNaO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.